6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione: is a compound with the empirical formula C19H36BNO4Sn and a molecular weight of 472.01 . This compound is a derivative of boronic acid and is used in various chemical reactions, particularly in the field of organic synthesis . It is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of tributyltin chloride with vinylboronic acid MIDA ester under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tributyltin group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce organotin compounds .
Scientific Research Applications
Chemistry: In chemistry, 6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione is used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in biological research. It can be used to label proteins and nucleic acids for various analytical techniques.
Medicine: In medicine, this compound is explored for its potential in drug development. Its unique reactivity allows for the synthesis of novel pharmaceutical compounds.
Industry: Industrially, the compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to form stable complexes with other molecules. The tributyltin group interacts with various molecular targets, while the boronic acid moiety participates in reactions with nucleophiles . This dual functionality allows the compound to act as a versatile reagent in different chemical and biological processes .
Comparison with Similar Compounds
trans-2-(Pinacol boronate)vinylboronic acid MIDA ester: This compound is similar in structure but contains a pinacol boronate group instead of a tributyltin group.
trans-2-Bromovinylboronic acid MIDA ester: This compound has a bromine atom instead of a tributyltin group.
Uniqueness: 6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its tributyltin group, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other boronic acid derivatives may not be as effective .
Properties
IUPAC Name |
6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BNO4.3C4H9.Sn/c1-3-8-12-6(10)4-9(2)5-7(11)13-8;3*1-3-4-2;/h1,3H,4-5H2,2H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJUFYLUPLACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=C[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36BNO4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716736 | |
Record name | 6-Methyl-2-[(E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237789-30-8 | |
Record name | 6-Methyl-2-[(E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1237789-30-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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